{2-[(4-Bromobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid
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Overview
Description
{2-[(4-Bromobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromobenzoyl group, a thiazole ring, and an acetic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Bromobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid typically involves the reaction of 4-bromobenzoyl chloride with 2-amino-1,3-thiazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
{2-[(4-Bromobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Condensation Reactions: The acetic acid moiety can react with amines and alcohols to form amides and esters, respectively
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
{2-[(4-Bromobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its anti-inflammatory and analgesic properties, particularly in the development of new non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of {2-[(4-Bromobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid is thought to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key enzymes in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
[2-Amino-3-(4-bromobenzoyl)phenyl]acetic acid: Shares a similar bromobenzoyl group but differs in the presence of a phenyl ring instead of a thiazole ring.
Bromfenac: A non-steroidal anti-inflammatory drug with a similar bromobenzoyl group but different overall structure.
Uniqueness
The uniqueness of {2-[(4-Bromobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid lies in its combination of a thiazole ring and an acetic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H9BrN2O3S |
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Molecular Weight |
341.18 g/mol |
IUPAC Name |
2-[2-[(4-bromobenzoyl)amino]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C12H9BrN2O3S/c13-8-3-1-7(2-4-8)11(18)15-12-14-9(6-19-12)5-10(16)17/h1-4,6H,5H2,(H,16,17)(H,14,15,18) |
InChI Key |
WJEXALBTCBPQKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CC(=O)O)Br |
Origin of Product |
United States |
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